Fmoc-D-Val-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-D-valine, is a key building block used in the chemical synthesis of peptides. Peptides are short chains of amino acids linked together by peptide bonds. They play crucial roles in various biological processes, acting as hormones, enzymes, neurotransmitters, and structural components.
Fmoc-D-Val-OH contains the D-enantiomer of valine, which means the spatial arrangement of its atoms is a mirror image of the L-enantiomer commonly found in proteins. D-amino acids are often incorporated into peptides for specific purposes, such as:
The Fmoc group (Fluorenylmethoxycarbonyl) in Fmoc-D-Val-OH serves as a protecting group in peptide synthesis. Protecting groups temporarily block specific functional groups on amino acids, allowing for selective reactions to form peptide bonds between desired amino acids. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS), a popular technique for efficiently constructing peptides .
Fmoc-D-Val-OH finds applications in various areas of biomedical research, including:
Fmoc-D-Val-OH is also used in material science research for the development of novel materials with specific properties. For example, D-peptides containing Fmoc-D-Val-OH can be used to create self-assembling hydrogels with potential applications in drug delivery and tissue engineering .
Fmoc-D-Valine, or N-(9-fluorenylmethoxycarbonyl)-D-valine, is a derivative of the amino acid D-valine with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol. This compound features a fluorenylmethoxycarbonyl (Fmoc) protective group that is commonly used in peptide synthesis to protect the amino group of the amino acid. The Fmoc group is advantageous due to its stability under various reaction conditions and can be removed selectively under basic conditions, typically using a solution of piperidine in dimethylformamide. The compound is characterized by its aromatic structure and moderate solubility properties, making it suitable for various applications in organic chemistry and biochemistry .
The synthesis of Fmoc-D-Valine typically involves several steps:
Fmoc-D-Valine is widely used in:
Studies involving Fmoc-D-Valine often focus on its interactions when incorporated into peptides. These studies examine how the presence of D-amino acids affects peptide stability, enzyme interactions, and biological activity. For instance, research has shown that D-amino acids can confer resistance to proteolytic degradation, enhancing the stability of therapeutic peptides .
Several compounds share structural similarities with Fmoc-D-Valine, particularly other Fmoc-protected amino acids. Here are some notable examples:
Compound Name | CAS Number | Similarity Level | Unique Features |
---|---|---|---|
Fmoc-L-Valine | 84624-17-9 | 0.99 | L-stereoisomer with different biological properties |
Fmoc-D-Alanine | 151292-90-0 | 0.98 | Smaller side chain; affects peptide structure |
Fmoc-D-Leucine | 144946-78-7 | 0.97 | Bulkier side chain; influences hydrophobicity |
Fmoc-D-Phenylalanine | 151292-91-1 | 0.95 | Aromatic side chain; affects interaction profiles |
Fmoc-D-Methionine | 151292-92-2 | 0.94 | Contains sulfur; impacts redox reactions |
These compounds are unique due to their specific side chains and stereochemistry, which significantly influence their chemical reactivity and biological interactions compared to Fmoc-D-Valine .
9-Fluorenylmethoxycarbonyl-D-valine represents a protected amino acid derivative with the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.39 grams per mole [1] [2] [3]. The compound consists of D-valine, an essential branched-chain amino acid, protected at the amino terminus with the 9-fluorenylmethoxycarbonyl protecting group [4]. The stereochemistry of this compound is characterized by the R-configuration at the alpha carbon center, distinguishing it from its L-enantiomer [1] [4].
The molecular structure features a fluorenyl chromophore system attached through a methoxycarbonyl linker to the amino group of D-valine [14]. The fluorenyl moiety consists of a tricyclic aromatic system comprising two benzene rings fused to a central five-membered ring [14]. The valine residue contributes an isopropyl side chain, providing the characteristic branched-chain amino acid structure [4] [9].
The compound exhibits a specific optical rotation of +17° to +19° when measured at a concentration of 1 gram per 100 milliliters in dimethylformamide, confirming its D-configuration [8] [9] [15]. This optical activity results from the chiral center at the alpha carbon of the valine residue [8]. The stereochemical integrity of the D-configuration is maintained throughout typical synthetic procedures and storage conditions [8].
Crystallographic studies of 9-fluorenylmethoxycarbonyl amino acids have revealed important structural insights regarding intermolecular interactions and packing arrangements [11]. The fluorenyl protecting groups in these compounds typically engage in π-π stacking interactions between planar aromatic systems [11]. However, specific single crystal X-ray diffraction data for 9-fluorenylmethoxycarbonyl-D-valine remains limited in the current literature [11].
The crystalline phase of 9-fluorenylmethoxycarbonyl-D-valine differs significantly from its gel or fibrillar phases when examining packing interactions [11]. In the solid state, the compound forms hydrogen-bonding networks primarily through carboxylic acid dimers and amide hydrogen bonds [11]. The packing within crystal structures is created by interactions between the planar fluorenylmethoxycarbonyl groups, while hydrogen bonding drives self-assembly into organized structures [11].
9-Fluorenylmethoxycarbonyl-D-valine exhibits a melting point range of 143-145°C with decomposition occurring at these temperatures [3] [9] [15]. The compound demonstrates thermal stability up to its melting point, beyond which thermal degradation processes begin [9] [15]. The decomposition temperature coincides with the melting point, indicating that the compound undergoes thermal breakdown rather than forming a stable liquid phase [9].
The thermal behavior of this compound is characteristic of amino acid derivatives containing the fluorenylmethoxycarbonyl protecting group [9]. Prolonged exposure to temperatures approaching the melting point should be avoided to prevent decomposition and maintain compound integrity [9] [15]. Color changes may serve as visual indicators of thermal decomposition, providing a practical means of monitoring thermal stability during handling and storage [9] [15].
The solubility characteristics of 9-fluorenylmethoxycarbonyl-D-valine reflect the amphiphilic nature of the molecule, containing both hydrophobic fluorenyl groups and hydrophilic carboxylic acid functionalities [15] [17]. In aqueous systems, the compound exhibits limited solubility, classified as slightly soluble in water [15] [17]. This poor water solubility necessitates the use of organic solvents or co-solvent systems for most applications [17].
Solvent | Solubility | Notes | Reference |
---|---|---|---|
Water | Slightly soluble | Limited aqueous solubility | [15] [17] |
Dimethylformamide | Slightly soluble | Commonly used for peptide synthesis | [15] [16] [18] |
Dimethyl sulfoxide | Slightly soluble | Alternative organic solvent | [15] [16] |
Chloroform | Slightly soluble | Organic solvent compatibility | [15] [16] |
Methanol | Slightly soluble (almost transparent) | Better solubility than water | [15] [16] |
Dichloromethane | Poor solubility | Requires higher concentrations | [17] |
Dimethylformamide represents one of the most commonly used solvents for 9-fluorenylmethoxycarbonyl-D-valine in peptide synthesis applications, providing adequate solubility for synthetic procedures [15] [16] [18]. Dimethyl sulfoxide serves as an alternative polar aprotic solvent with similar solubility characteristics [15] [16]. The compound shows improved solubility in methanol compared to water, approaching transparent solutions at appropriate concentrations [15] [16].
The stability profile of 9-fluorenylmethoxycarbonyl-D-valine encompasses several important parameters relevant to storage and handling [9] [15]. Under normal laboratory conditions, the compound demonstrates good chemical stability when protected from strong oxidizing agents [9] [15]. The pH stability favors neutral to acidic conditions, while strongly basic environments should be avoided during long-term storage due to the base-labile nature of the fluorenylmethoxycarbonyl protecting group [14] [31].
Parameter | Description | Notes | Reference |
---|---|---|---|
Thermal Stability | Stable up to melting point, decomposes at 143-145°C | Avoid prolonged heating above melting point | [9] [15] |
Chemical Stability | Stable under normal laboratory conditions | Protect from strong oxidizing agents | [9] [15] |
pH Stability | Stable in neutral to acidic conditions | Avoid strongly basic conditions for storage | [14] [31] |
Storage Conditions | Store at 2-8°C in dry conditions | Protect from moisture and light | [3] [15] [16] |
Base Sensitivity | Base-labile fluorenylmethoxycarbonyl group cleaved by piperidine | Useful for deprotection in peptide synthesis | [14] [31] |
Recommended storage conditions include refrigeration at 2-8°C in dry environments with protection from moisture and light [3] [15] [16]. The base sensitivity of the fluorenylmethoxycarbonyl group, while representing a potential stability concern, serves as an essential feature for deprotection strategies in peptide synthesis [14] [31].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 9-fluorenylmethoxycarbonyl-D-valine through both proton and carbon-13 analyses [20] [22] [24]. Proton nuclear magnetic resonance spectra typically reveal characteristic aromatic signals from the fluorenyl system appearing in the 7.3-7.9 parts per million region [20] [22]. The aliphatic protons associated with the valine residue appear in the upfield region between 0.8-4.3 parts per million [20] [22].
The aromatic proton patterns reflect the symmetry of the fluorenyl chromophore system, with distinct multipicity patterns arising from the various aromatic environments [22] [23]. The methylene protons linking the fluorenyl system to the carbamate functionality typically appear as characteristic doublets due to coupling with the fluorenyl methine proton [22]. The valine alpha proton appears as a doublet of doublets, reflecting coupling with both the amide proton and the beta methine proton [22].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule [22] [23] [24]. Carbonyl carbons associated with both the carbamate and carboxylic acid functionalities appear in the 155-173 parts per million region [22] [23]. The aromatic carbon signals from the fluorenyl system are distributed throughout the 120-144 parts per million range, with specific chemical shifts reflecting the electronic environment of each carbon position [22] [23].
Fourier transform infrared spectroscopy provides valuable information regarding the vibrational modes and hydrogen bonding characteristics of 9-fluorenylmethoxycarbonyl-D-valine [26] [27] [29]. The infrared spectrum exhibits characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations, carbonyl stretching modes, and nitrogen-hydrogen deformation bands [26] [27].
The carbonyl stretching region displays distinct bands corresponding to the carboxylic acid and carbamate functionalities [26] [27]. The carboxylic acid carbonyl typically appears at higher frequency compared to the carbamate carbonyl due to the different electronic environments [27] [29]. Hydrogen bonding interactions significantly influence the carbonyl stretching frequencies, with intermolecular hydrogen bonds causing shifts to lower frequencies [29].
The nitrogen-hydrogen stretching and deformation modes provide information about the amide functionality and its hydrogen bonding environment [26] [29]. In the solid state, extensive hydrogen bonding networks formed between molecules result in broad absorption bands in the 3200-3500 wavenumber region [29]. The presence and intensity of these bands reflect the degree of intermolecular association and secondary structure formation [29].
The ultraviolet-visible absorption properties of 9-fluorenylmethoxycarbonyl-D-valine arise primarily from the fluorenyl chromophore system [27] [31] [32]. Strong ultraviolet absorption occurs at wavelengths below 300 nanometers due to π-π* electronic transitions within the aromatic fluorenyl system [31] [32]. This absorption characteristic enables spectrophotometric quantification and purity analysis of the compound [27] [31].
The fluorenyl chromophore exhibits two distinct absorption maxima at approximately 265 nanometers and 289 nanometers [31]. These absorption bands correspond to different electronic transitions within the extended aromatic system [31]. The molar absorption coefficients for these transitions provide the basis for quantitative analysis using the Beer-Lambert law [31].
Upon deprotection with piperidine, the fluorenylmethoxycarbonyl group forms a dibenzofulvene-piperidine adduct that exhibits characteristic absorption maxima at 289.8 and 301.0 nanometers [31]. This spectroscopic property enables the quantitative determination of fluorenylmethoxycarbonyl substitution levels in peptide synthesis applications [31]. The absorption coefficient at 289.8 nanometers has been determined to be 6089 liters per mole per centimeter, providing a robust analytical parameter [31].
Mass spectrometric analysis of 9-fluorenylmethoxycarbonyl-D-valine provides definitive molecular weight confirmation and structural information through fragmentation patterns [35] [36]. The molecular ion peak appears at mass-to-charge ratio 340 when analyzed in positive ion mode, corresponding to the protonated molecular ion [35] [36]. This molecular ion serves as the base peak for subsequent fragmentation analysis [36].
Tandem mass spectrometry reveals characteristic fragmentation patterns that enable amino acid identification and structural confirmation [36]. The fluorenylmethoxycarbonyl derivatives yield several amino acid-specific fragment ions, facilitating the development of multiple reaction monitoring transitions for quantitative analysis [36]. Common fragmentation pathways include loss of the fluorenylmethoxycarbonyl group and subsequent breakdown of the amino acid residue [36].
Electrospray ionization coupled with tandem mass spectrometry provides highly sensitive detection capabilities for 9-fluorenylmethoxycarbonyl-D-valine [36]. Limits of detection in the femtomole range have been achieved, enabling analysis of trace quantities in complex matrices [36]. The mass spectrometric approach offers advantages over traditional ultraviolet detection methods, particularly for amino acid analysis in biological samples [36].
Spectroscopic Method | Key Characteristics | Applications | Reference |
---|---|---|---|
Ultraviolet-Visible Spectroscopy | Strong ultraviolet absorption at <300 nanometers due to fluorenyl chromophore | Concentration determination, purity analysis | [27] [31] [32] |
Fluorescence Spectroscopy | Excitation maximum ~265 nanometers, emission ~315-331 nanometers | Sensitive detection after derivatization | [31] [32] [33] |
Fourier Transform Infrared Spectroscopy | Carbon-hydrogen stretching, carbonyl stretching, nitrogen-hydrogen deformation bands | Structural characterization, hydrogen bonding | [26] [27] [29] |
Mass Spectrometry | Molecular ion [M+H]⁺ at mass-to-charge ratio 340 | Molecular weight confirmation, fragmentation | [35] [36] |
Proton Nuclear Magnetic Resonance | Aromatic protons 7.3-7.9 parts per million, aliphatic protons 0.8-4.3 parts per million | Structure elucidation, stereochemistry | [20] [22] [24] |
Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbons ~155-173 parts per million, aromatic carbons 120-144 parts per million | Carbon framework determination | [22] [23] [24] |
Irritant